1-(4-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
1-(4-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C20H13F4N3 and its molecular weight is 371.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.10456008 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Conformations and Hydrogen Bonding
Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, including compounds with structural similarities to 1-(4-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, highlights their synthesis, molecular conformations, and hydrogen bonding patterns. These compounds exhibit varying molecular conformations and are linked by different types of hydrogen bonds, contributing to their structural diversity and potential application in the development of novel chemical entities with specific physical and chemical properties (Sagar et al., 2017).
Photophysical and Electrochemical Properties
Studies on heteroleptic tris-cyclometalated iridium(III) complexes have explored the effect of fluorination on the emission and electrochemical properties of compounds related to this compound. Increasing fluorination and replacing pyridine with pyrazole leads to a widening of the HOMO-LUMO gap and typically results in a blue shift in emission. This insight into the photophysical behavior can be pivotal for the design of materials with tailored optical properties for applications in organic electronics and photonics (Dedeian et al., 2005).
Synthesis of Fluorinated Nucleosides
The synthesis of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides from starting materials related to this compound has been reported. This process involves the creation of fluorine-containing dielectrophiles, showcasing the compound's role as a precursor in the generation of biologically relevant nucleoside analogs. These fluorinated nucleosides could have implications for drug discovery and development, particularly in the search for novel therapeutic agents (Iaroshenko et al., 2009).
Development of Fluorous Synthesis Methods
The use of fluorous synthesis techniques for the preparation of disubstituted pyrimidines, utilizing precursors and methods related to the synthesis of this compound, demonstrates an innovative approach to chemical synthesis. This methodology employs fluorous tags for purification, highlighting the compound's potential utility in facilitating cleaner, more efficient synthetic routes for the preparation of complex molecules (Zhang, 2003).
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3/c1-12-18-16(20(22,23)24)11-17(13-5-3-2-4-6-13)25-19(18)27(26-12)15-9-7-14(21)8-10-15/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLZDZINFTXDCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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